molecular formula C19H14ClN3O5 B12605878 Benzamide, 2-chloro-N-[4-[(6-methoxy-2-pyridinyl)oxy]phenyl]-5-nitro- CAS No. 647853-10-9

Benzamide, 2-chloro-N-[4-[(6-methoxy-2-pyridinyl)oxy]phenyl]-5-nitro-

Cat. No.: B12605878
CAS No.: 647853-10-9
M. Wt: 399.8 g/mol
InChI Key: GLEUJRYEROCYLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This benzamide derivative features a 2-chloro-5-nitrobenzamide core substituted with a 4-[(6-methoxy-2-pyridinyl)oxy]phenyl group.

Properties

CAS No.

647853-10-9

Molecular Formula

C19H14ClN3O5

Molecular Weight

399.8 g/mol

IUPAC Name

2-chloro-N-[4-(6-methoxypyridin-2-yl)oxyphenyl]-5-nitrobenzamide

InChI

InChI=1S/C19H14ClN3O5/c1-27-17-3-2-4-18(22-17)28-14-8-5-12(6-9-14)21-19(24)15-11-13(23(25)26)7-10-16(15)20/h2-11H,1H3,(H,21,24)

InChI Key

GLEUJRYEROCYLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-chloro-N-[4-[(6-methoxy-2-pyridinyl)oxy]phenyl]-5-nitro- typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of benzamide derivatives, followed by nitration and subsequent substitution reactions to introduce the methoxy and pyridinyl groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-chloro-N-[4-[(6-methoxy-2-pyridinyl)oxy]phenyl]-5-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can produce various substituted benzamides.

Scientific Research Applications

Benzamide, 2-chloro-N-[4-[(6-methoxy-2-pyridinyl)oxy]phenyl]-5-nitro- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzamide, 2-chloro-N-[4-[(6-methoxy-2-pyridinyl)oxy]phenyl]-5-nitro- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally and functionally related benzamide derivatives:

Table 1: Structural and Functional Comparison

Compound Name Substituents on Pyridine Ring Key Functional Groups CAS Number Potential Use/Activity Source
Benzamide, 2-chloro-N-[4-[(6-methoxy-2-pyridinyl)oxy]phenyl]-5-nitro- 6-methoxy Nitro, chloro, methoxy Not provided Hypothesized agrochemical Synthesized
Benzamide, 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitro- 6-chloro Nitro, chloro 647853-01-8 Unknown (structural analog)
2-chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide Trifluoromethoxy Trifluoromethoxy, sulfonylurea Not provided Insecticide (triflumuron)
2-chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide Methoxy-triazine Sulfonamide, triazine Not provided Herbicide (chlorsulfuron)
4-amino-5-chloro-2-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide Piperazinyl-ethyl Piperazine, amino, methoxy 30198-81-3 Pharmaceutical (antipsychotic?)

Key Findings

Substituent Effects on Bioactivity

  • Methoxy vs. Chloro on Pyridine Ring : The target compound’s 6-methoxy group (electron-donating) contrasts with the 6-chloro substituent in ’s analog (electron-withdrawing). Methoxy may enhance solubility and metabolic stability compared to chloro, which could increase lipophilicity and membrane permeability .
  • Trifluoromethoxy and Sulfonylurea Groups : Triflumuron () uses a trifluoromethoxy group and sulfonylurea linkage, enabling insecticidal activity via chitin synthesis inhibition. This highlights how electronegative substituents enhance target binding in pesticides .

Agrochemical vs. Pharmaceutical Applications Herbicidal Activity: Chlorsulfuron () incorporates a triazinyl group and sulfonamide, targeting plant acetolactate synthase. The absence of these groups in the target compound suggests divergent mechanisms . Pharmaceutical Potential: The piperazinyl-ethyl substituent in ’s compound (CAS 30198-81-3) indicates CNS activity, possibly as a dopamine or serotonin receptor modulator. The target compound lacks such pharmacophoric groups, limiting direct CNS applicability .

Structural Complexity and Safety Halogenated Derivatives: Chloro and nitro groups (common in agrochemicals) may raise toxicity concerns, whereas methoxy groups are generally metabolized to less reactive products. This distinction is critical for regulatory approval .

Research Implications and Gaps

  • Synthetic Optimization : The target compound’s methoxy-pyridine scaffold warrants further exploration in herbicide design, leveraging its electronic profile for improved selectivity.
  • Empirical Data Deficiency: No experimental data on solubility, toxicity, or bioactivity are provided in the evidence. Comparative studies with chloro-analogs (e.g., ) are needed to validate hypotheses.

Biological Activity

Benzamide, 2-chloro-N-[4-[(6-methoxy-2-pyridinyl)oxy]phenyl]-5-nitro- (CAS No. 647853-10-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique structural features include a benzamide core, a chloro group, a nitro group, and a methoxy-substituted pyridine, which collectively enhance its potential therapeutic applications.

  • Molecular Formula : C19H14ClN3O5
  • Molecular Weight : 397.78 g/mol
  • Structural Features :
    • Chloro group enhances lipophilicity.
    • Nitro group may contribute to biological activity through redox reactions.
    • Methoxy-substituted pyridine can facilitate receptor interactions.

Biological Activity Overview

Research indicates that benzamide derivatives exhibit significant biological activities, particularly as inhibitors of specific receptors. The compound has been studied primarily for its potential as an inhibitor of the P2X7 receptor, which is implicated in inflammatory responses and pain signaling. The interaction with this receptor suggests possible therapeutic applications in managing pain and inflammatory diseases .

The proposed mechanism of action for benzamide, 2-chloro-N-[4-[(6-methoxy-2-pyridinyl)oxy]phenyl]-5-nitro- involves:

  • Receptor Binding : The compound likely binds to the P2X7 receptor, inhibiting its activation and subsequent signaling pathways involved in inflammation and pain.
  • Antioxidant Activity : The nitro group may participate in redox reactions, contributing to antioxidant properties that protect cells from oxidative stress .

Comparative Analysis with Related Compounds

The following table compares benzamide, 2-chloro-N-[4-[(6-methoxy-2-pyridinyl)oxy]phenyl]-5-nitro- with other similar benzamide derivatives:

Compound NameStructural FeaturesUnique Aspects
Benzamide, N-(4-pyridinyl)-5-nitroContains a pyridine and nitro groupLacks chloro substitution
Benzamide, 2-chloro-N-(4-fluorophenyl)-5-nitroFluorine instead of methoxy-pyridineDifferent halogen substitution
Benzamide, N-(3-methylphenyl)-4-nitroMethyl substitution on phenylNo heterocyclic component

This comparison highlights the unique combination of functional groups in benzamide, 2-chloro-N-[4-[(6-methoxy-2-pyridinyl)oxy]phenyl]-5-nitro-, enhancing its receptor binding capabilities compared to other derivatives .

Case Studies and Research Findings

  • P2X7 Receptor Inhibition : Studies have demonstrated that benzamide derivatives can effectively inhibit the P2X7 receptor. For instance, structural modifications have shown increased potency against this target, suggesting that the methoxy-pyridine moiety plays a critical role in enhancing binding affinity .
  • Antifungal Activity : In a study focusing on various benzamide derivatives, some exhibited moderate antifungal activity against Fusarium graminearum. The structure-activity relationship (SAR) indicated that specific substitutions could enhance efficacy against fungal pathogens .
  • Toxicity Assessment : Toxicological evaluations using zebrafish embryos revealed that certain benzamide derivatives exhibited low toxicity while maintaining significant biological activity. This aspect is crucial for developing safe therapeutic agents .

Summary of Biological Activities

The biological activities associated with benzamide, 2-chloro-N-[4-[(6-methoxy-2-pyridinyl)oxy]phenyl]-5-nitro- include:

  • P2X7 Receptor Inhibition : Potential therapeutic applications in pain management and inflammation.
  • Antifungal Properties : Moderate inhibitory effects against specific fungal strains.
  • Low Toxicity Profiles : Favorable safety profiles observed in preliminary toxicity studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.